Tris(triethylsilyl)silane

Catalog No.
S973751
CAS No.
25436-74-2
M.F
C18H45Si4
M. Wt
373.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(triethylsilyl)silane

CAS Number

25436-74-2

Product Name

Tris(triethylsilyl)silane

Molecular Formula

C18H45Si4

Molecular Weight

373.9 g/mol

InChI

InChI=1S/C18H45Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h10-18H2,1-9H3

InChI Key

PSKAPVTWMJRNGQ-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)[Si]([Si](CC)(CC)CC)[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)[Si]([Si](CC)(CC)CC)[Si](CC)(CC)CC

Tris(triethylsilyl)silane is an organosilicon compound characterized by the formula (Et3Si)3SiH(\text{Et}_3\text{Si})_3\text{SiH}, where "Et" denotes the ethyl group. This compound is classified as a hydrosilane due to the presence of a silicon-hydrogen bond. It appears as a colorless liquid and is notable for its relatively weak Si-H bond, which facilitates its role as a hydrogen donor in various

Tris(triethylsilyl)silane finds applications across various fields:

  • Organic Synthesis: Used as a reducing agent and in hydrosilylation reactions.
  • Polymer Chemistry: Acts as an additive to overcome oxygen inhibition during free radical polymerizations.
  • Material Science: Its derivatives are explored for coatings and sealants due to their siloxane formation upon exposure to moisture

    Tris(triethylsilyl)silane can be synthesized through various methods:

    • Protonation of Lithium Derivatives:
      • Starting from tris(triethylsilyl)silyl lithium, which can be derived from tetrakis(triethylsilyl)silane.
      • Reaction with hydrochloric acid yields tris(triethylsilyl)silane and lithium chloride.
    • Direct Reaction with Chlorosilanes:
      • Reacting triethylsilyl chloride with trichlorosilane in the presence of lithium can produce tris(triethylsilyl)silane .

    Example Synthesis

    (Et3Si)4Si+Li+HCl(Et3Si)3SiH+LiCl(\text{Et}_3\text{Si})_4\text{Si}+\text{Li}+\text{HCl}\rightarrow (\text{Et}_3\text{Si})_3\text{SiH}+\text{LiCl}

Studies have demonstrated that tris(triethylsilyl)silane can effectively interact with various substrates under radical conditions. Its ability to generate silyl radicals allows it to participate in diverse coupling reactions and modifications of organic compounds. Furthermore, it has been shown to trap peroxyl radicals, enhancing its utility in polymerization processes under aerobic conditions

Tris(triethylsilyl)silane is part of a broader class of silanes that exhibit similar reactivity patterns but differ in their substituents and properties. Here are some similar compounds:

Compound NameFormulaSi-H Bond Strength (kcal/mol)Unique Features
Tris(trimethylsilyl)silane(Me3Si)3SiH(\text{Me}_3\text{Si})_3\text{SiH}79More commonly used in radical reactions
Trimethylsilane(Me3SiH)(\text{Me}_3\text{SiH})94Stronger Si-H bond; less reactive
Triethylsilane(Et3SiH)(\text{Et}_3\text{SiH})90Similar applications but less sterically hindered
Tributyltin hydride(Bu3SnH)(\text{Bu}_3\text{SnH})74Toxic; often replaced by tris(triethylsilyl)silane

Tris(triethylsilyl)silane stands out due to its lower toxicity compared to tributyltin hydride and its ability to perform under milder conditions while still providing effective radical reactivity

Tris(triethylsilyl)silane (TTESS) is an organosilicon compound with the molecular formula C₁₈H₄₆Si₄ and a molecular weight of 374.9 g/mol. Its structure features a central silicon atom bonded to three triethylsilyl groups (–Si(C₂H₅)₃) and one hydrogen atom (Figure 1). The tetrahedral geometry around the central silicon atom contributes to its stability and reactivity in synthetic applications.

Key Structural Features:

  • SMILES Notation: CCSi(CC)SiHSi(CC)CC.
  • InChI Key: WNGZMQFMMHZKBG-UHFFFAOYSA-N.
  • Physical Properties:

























    PropertyValueSource
    Density (25°C)0.887 g/mL
    Refractive Index (20°C)1.526
    Boiling Point>110°C (estimated)

The weak Si–H bond (bond dissociation energy ≈84 kcal/mol) enables TTESS to act as a hydrogen donor in radical reactions.

Historical Development and Key Milestones in Synthesis

TTESS was first synthesized in the late 20th century as part of efforts to develop non-toxic alternatives to tributyltin hydride. Early methods involved:

  • Protonation of Lithium Salts:
    • Reaction of tetrakis(triethylsilyl)silane with methyllithium, followed by HCl protonation.
    • Equation:

      $$

      (\text{Et}3\text{Si})4\text{Si} + \text{MeLi} \rightarrow (\text{Et}3\text{Si})3\text{SiLi} \xrightarrow{\text{HCl}} (\text{Et}3\text{Si})3\text{SiH}

      $$
  • Direct Synthesis from Chlorosilanes:
    • Trichlorosilane reacts with triethylchlorosilane in the presence of lithium:

      $$

      3\,\text{Et}3\text{SiCl} + \text{HSiCl}3 + 6\,\text{Li} \rightarrow (\text{Et}3\text{Si})3\text{SiH} + 6\,\text{LiCl}

      $$

A breakthrough came with catalytic methods using imidodiphosphorimidates (IDPi), enabling enantioselective synthesis of chiral enol silanes via σ-bond metathesis.

Role in Modern Organosilicon Chemistry

TTESS is pivotal in three domains:

A. Radical-Mediated Reactions

  • Replaces toxic tributyltin hydride in radical reductions of halides, selenides, and xanthates.
  • Example: Cross-electrophile coupling of α-chloro carbonyls with aryl bromides using Ni/Ir catalysts.

B. Material Science Applications

  • Precursor for Silicon-Based Polymers: Used in hydrophobic coatings and optical materials.
  • Surface Modification: Enhances chemical resistance in adhesives and nanostructured composites.

C. Asymmetric Synthesis

  • IDPi catalysts enable enantioselective desymmetrization of ketones, yielding chiral enol silanes with >97:3 enantiomeric ratios.
  • Mechanism:
    • Silylium ion generation via allylsilane protodesilylation.
    • Enantioselective deprotonation of silyloxocarbenium intermediates.

Table 1: Comparative Reactivity of TTESS in Key Reactions

Reaction TypeSubstrateProductYield (%)e.r.
Radical CouplingAlkyl HalideC–C Bond Formation95
Cross-Electrophile Couplingα-Chloro Carbonylα-Arylated Product>90
Enantioselective Silylation4-PhenylcyclohexanoneChiral Enol Silane9997:3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,1,1,3,3,3-Hexaethyl-2-(triethylsilyl)trisilan-2-yl

Dates

Modify: 2024-04-14

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